molecular formula C19H17FN4O2 B2459101 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea CAS No. 1798538-46-1

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea

Cat. No.: B2459101
CAS No.: 1798538-46-1
M. Wt: 352.369
InChI Key: PSULOFVAZAZQBA-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea (CAS Number: 1798538-46-1) is a synthetic small molecule with a molecular formula of C19H17FN4O2 and a molecular weight of 352.4 g/mol . This urea derivative features a central pyrimidine ring core, a structural motif common in compounds developed for pharmaceutical and biochemical research . The specific roles of the 4,6-dimethyl and phenoxy substituents on the pyrimidine ring, alongside the meta-fluorophenyl group, are of significant interest in medicinal chemistry for optimizing binding affinity and selectivity. Compounds with this scaffold are often explored as inhibitors for ATP-dependent enzymes . Research into similar pyrimidine-urea hybrids has shown promise in early-stage drug discovery, particularly in the screening of kinase inhibitor libraries to identify novel bioactive agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSULOFVAZAZQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea typically involves the reaction of 4,6-dimethyl-2-phenoxypyrimidine with 3-fluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Substituent Variations on the Pyrimidine Ring

Compound Name Structural Features Molecular Weight (g/mol) Key Differences in Bioactivity
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea () Pyrrolidine substituent instead of phenoxy ~363.42 Enhanced conformational flexibility due to pyrrolidine; potential for broader target interactions .
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea () Dimethylamino groups at positions 2 and 4 ~338.79 Increased solubility and altered kinase selectivity due to electron-donating dimethylamino groups .
1-(2-Phenoxypyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea () Methyl group on fluorophenyl ring 338.34 Improved lipophilicity and membrane permeability compared to the unmethylated analog .

Fluorophenyl Group Modifications

Compound Name Structural Features Molecular Weight (g/mol) Key Differences in Bioactivity
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea () Trifluoromethyl instead of fluorine ~411.37 Higher metabolic stability and stronger kinase inhibition due to trifluoromethyl’s electronegativity .
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea () Chlorine adjacent to fluorine 284.70 Broader enzyme inhibition spectrum but reduced selectivity .
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea () Dimethylamino group on pyrimidine ~315.34 Altered binding kinetics due to positional isomerism of substituents .

Urea Linker and Aromatic Ring Variations

Compound Name Structural Features Molecular Weight (g/mol) Key Differences in Bioactivity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea () Benzodioxin and 5-oxopyrrolidine ~385.38 Dual activity in antioxidant and anti-inflammatory pathways due to heterocyclic diversity .
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea () Cyclopenta[b]pyridine core ~297.31 Enhanced specificity for neurological targets due to fused bicyclic structure .

Key Findings and Trends

Fluorine vs. Trifluoromethyl : The trifluoromethyl analog () exhibits superior metabolic stability compared to the fluorine-substituted compound, but the latter retains better target selectivity .

Substituent Position Matters: Moving the dimethylamino group from the pyrimidine’s 4-position () to the 2-position () significantly alters solubility and binding affinity .

Conformational Flexibility : Pyrrolidine or oxopyrrolidine substituents () introduce flexibility, enabling interactions with diverse binding pockets .

Q & A

Q. What are the established synthetic routes for 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves:

Pyrimidine Core Formation : Condensation of substituted pyrimidine precursors (e.g., 4,6-dimethyl-2-phenoxypyrimidine-5-amine) under basic conditions.

Urea Linkage : Reaction with 3-fluorophenyl isocyanate in anhydrous dichloromethane at 0–5°C to form the urea bond .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity.
Key Variables : Temperature control during urea formation minimizes side reactions (e.g., hydrolysis).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns substituents (e.g., dimethyl groups at C4/C6, phenoxy protons, fluorophenyl signals).
  • HPLC-MS : Confirms molecular ion ([M+H]⁺) and purity (>95% by area normalization).
  • FT-IR : Urea carbonyl stretch (~1650–1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In vitro assays : Screen against kinase/enzyme panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
  • Cellular viability assays (MTT/ATP-luminescence): Evaluate cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7).
  • Docking simulations : Compare binding affinity to analogs (e.g., pyrimidine-based ureas in ) .

Advanced Research Questions

Q. How to resolve contradictions in enzyme inhibition data across different assay conditions?

Methodological Answer: Contradictions may arise from:

  • Buffer pH : Urea stability varies in acidic/basic conditions (e.g., hydrolysis at pH <3).
  • Redox-active media : Thiol-containing buffers (e.g., DTT) may reduce disulfide bonds in target proteins.
    Resolution Strategy :
  • Replicate assays in standardized buffers (e.g., PBS pH 7.4, HEPES) and validate with orthogonal methods (SPR, ITC) .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinases)?

Methodological Answer:

  • Substituent Modification : Replace 3-fluorophenyl with bulkier groups (e.g., 3-chloro-4-fluorophenyl) to exploit hydrophobic pockets.
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values (Table 1).
    Example Optimization :
Substituent (R)IC₅₀ (EGFR, nM)LogP
3-Fluorophenyl1203.2
3-Chloro-4-fluorophenyl453.8
Data adapted from structural analogs in .

Q. How to analyze structure-activity relationships (SAR) for pyrimidine-urea derivatives?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with varying substituents (e.g., dimethylamino vs. methoxy groups on pyrimidine).
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. What computational tools predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, hERG liability.
  • Metabolite ID : LC-MS/MS after incubation with liver microsomes (human/rat) identifies oxidative metabolites (e.g., hydroxylation at C4 methyl) .

Q. How to address conflicting solubility data in aqueous vs. DMSO solutions?

Methodological Answer:

  • Experimental Design (DoE) : Vary pH, cosolvents (e.g., PEG-400), and temperature to map solubility profiles.
  • Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >10 µM in PBS .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions for urea bond formation to prevent hydrolysis .
  • Biological Studies : Use high-content screening (HCS) to capture off-target effects in complex cellular models.
  • Data Interpretation : Cross-validate computational predictions with experimental assays to resolve contradictions .

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